Linker Length Comparison: C8 vs. C3 Alkyl Chain Lipophilicity (XLogP)
The eight-carbon alkyl linker in (S,R,S)-AHPC-C8-NH2 hydrochloride confers significantly higher lipophilicity compared to the three-carbon analog, as quantified by predicted XLogP values. This difference directly impacts membrane permeability and cellular distribution of the resulting PROTAC molecules. The C8 linker XLogP of 4.0 represents a calculated value for the compound [1], while the C3 analog (dihydrochloride salt) exhibits a predicted LogP of approximately 2.81 .
| Evidence Dimension | Predicted Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 4.0 |
| Comparator Or Baseline | (S,R,S)-AHPC-C3-NH2 dihydrochloride: LogP = 2.80992 |
| Quantified Difference | ΔLogP ≈ 1.2 (C8 is more lipophilic) |
| Conditions | Calculated/predicted values from chemical databases and vendor specifications |
Why This Matters
Higher lipophilicity of the C8 linker may enhance passive membrane permeability of the resulting PROTAC, a critical parameter for intracellular target engagement and degradation efficiency.
- [1] Chem960. (S,R,S)-AHPC-C8-NH2. CAS 2341796-79-8. Predicted XLogP = 4. View Source
